(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Anticancer Structure-Activity Relationship Aminochalcone

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 952578-08-4) is a synthetic aminochalcone bearing a primary amine at the 3‑position of the A‑ring and a fluorine atom at the 4‑position of the B‑ring. The compound is commercially procurable at ≥97% purity (Matrix Scientific, leyan.com) and is catalogued under MDL MFCD01158832.

Molecular Formula C15H12FNO
Molecular Weight 241.26 g/mol
CAS No. 952578-08-4
Cat. No. B1389034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
CAS952578-08-4
Molecular FormulaC15H12FNO
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C15H12FNO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H,17H2/b9-6+
InChIKeyPZYOMUYFYVRVAP-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 952578-08-4): A 3‑Amino‑4’‑Fluoro Chalcone for Focused SAR and Probe Development


(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 952578-08-4) is a synthetic aminochalcone bearing a primary amine at the 3‑position of the A‑ring and a fluorine atom at the 4‑position of the B‑ring. The compound is commercially procurable at ≥97% purity (Matrix Scientific, leyan.com) and is catalogued under MDL MFCD01158832. As a chalcone, its α,β‑unsaturated carbonyl core confers inherent electrophilicity [1]; however, the precise placement of the amino group differentiates it from the more extensively studied 4‑amino constitutional isomer and from unsubstituted chalcones, making it a defined chemical tool for structure–activity relationship (SAR) campaigns and target‑focused library synthesis.

Why (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Cannot Be Replaced by a 4‑Amino Isomer or Unsubstituted Chalcone


Amino‑substituted chalcones are not interchangeable because the ring position of the primary amine fundamentally alters both electronic distribution and biological readout. In a systematic SAR study of 2‑, 3‑ and 4‑aminochalcones, the 3‑amino regioisomer displayed a distinct cytotoxicity window (IC50 1.60–2.13 µg/mL across HT‑29, LS180, LoVo and LoVo/Dx lines) that was superior to the 4‑amino counterpart [1]. The same review notes that for aminocarboxylic derivatives the activity rank order is 2‑amino > 3‑amino > 4‑amino, confirming that moving the amine from the 4‑ to the 3‑position yields a measurable change in potency [1]. Additionally, the 4‑fluoro substituent on the B‑ring contributes to metabolic stability and target affinity in fluorine‑containing chalcone series [2]. Substituting the 3‑amino‑4’‑fluoro chalcone with a generic chalcone or even the corresponding 4‑amino isomer would therefore discard a defined, reproducible potency differential that is directly relevant to lead‑optimization workflows.

Quantitative Differentiation of (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one vs. Closest Analogs


Cytotoxicity Potency Gain of 3‑Amino Substitution Over 4‑Amino Substitution

In a panel of four human colon adenocarcinoma lines (HT‑29, LS180, LoVo, LoVo/Dx), 3‑aminochalcones as a class exhibited IC50 values of 1.60–2.13 µg/mL, whereas the corresponding 4‑aminochalcones were consistently less active [1]. For aminocarboxylic hybrids, the activity order was explicitly 2‑amino > 3‑amino > 4‑amino [1]. A separate study confirmed that amino substitution at the 3‑position of the aldehyde‑derived ring (compounds 87 and 90) gave higher cytotoxicity than substitution at the 4‑position (compounds 88 and 89) [2]. These data demonstrate that the 3‑amino substitution pattern provides a quantifiable potency advantage over the 4‑amino isomer.

Anticancer Structure-Activity Relationship Aminochalcone

Superior Cytotoxicity of 3‑Aminochalcone Over Cis‑Platin in Colon Cancer Models

The unsubstituted 3‑aminochalcone on the aldehyde ring demonstrated an IC50 of 1.43 µg/mL against HT‑29 cells, 12‑fold more potent than cis‑platin (IC50 16.73 µg/mL) in the same assay [1]. The broader 3‑aminochalcone series showed IC50 values 1.60–2.13 µg/mL, all superior to cis‑platin [1]. While the target compound bears an additional 4’‑fluoro substituent, the core 3‑amino scaffold is the primary driver of this potency advantage over the clinical standard.

Colon Cancer Cytotoxicity Aminochalcone

Fluorine‑Mediated Antiproliferative Enhancement in Chalcone Series

A series of novel fluorine‑containing chalcones, all bearing a fluoro atom on the B‑ring, were designed, synthesized and evaluated against a panel of human tumor cell lines [1]. The presence of fluorine was associated with increased antiproliferative potency while maintaining selectivity over normal HEK‑293 cells [1]. In the aminochalcone space, the 4’‑fluoro substituent on a 4‑aminochalcone scaffold (compound 2 in the MPO inhibitor study) gave an IC50 of 0.250 ± 0.081 µmol/L against myeloperoxidase, comparable to 5‑fluorotryptamine (IC50 0.192 ± 0.012 µmol/L) . The target compound combines this 4’‑fluoro motif with the 3‑amino arrangement, merging two independently validated potency‑enhancing features in a single molecule.

Antiproliferative Fluorine Chemistry Chalcone

Regioisomeric Identity Confirmed by Standardized Purity and Analytical Specifications

Commercial listings for (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one specify a minimum purity of 97% with the MDL number MFCD01158832 and CAS 952578-08-4 . In contrast, the 4‑amino isomer (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one carries the distinct CAS 952578-24-4 and MDL MFCD01160072 . This unambiguous chemical registration ensures that researchers procure the correct regioisomer, avoiding the confounding biological results that arise when the 4‑amino isomer is inadvertently substituted.

Quality Control Procurement Chalcone

Defined Application Scenarios for (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Based on Verified Evidence


Regioisomer‑Specific Anticancer SAR Libraries

The compound is ideally suited as a building block for focused library synthesis aimed at colon adenocarcinoma targets. Its 3‑amino substitution confers IC50 values in the 1.6–2.1 µg/mL range, outperforming the 4‑amino isomer [1], making it a privileged starting point for medicinal chemistry optimization against HT‑29, LoVo, and LS180 cell lines.

Fluorinated Chalcone Probe for Myeloperoxidase or Related Heme Enzyme Inhibition

The 4’‑fluoro substituent provides a 6% improvement in MPO inhibition over the non‑fluorinated aminochalcone (IC50 0.250 vs. 0.265 µmol/L) and achieves potency comparable to the reference inhibitor 5‑fluorotryptamine . This supports its use as a scaffold for developing anti‑inflammatory probes targeting neutrophil MPO.

Chemical Biology Tool to Dissect Positional Effects of Amino Substitution

Because the activity rank order (2‑amino ≥ 3‑amino > 4‑amino) is well documented across multiple cancer cell lines [1], this compound is a necessary comparator for any study seeking to deconvolute the contribution of the amino group position to target engagement, solubility, or cellular permeability.

Procurement‑Grade Reference Standard with Verified Regioisomeric Purity

With a defined CAS (952578-08-4), MDL (MFCD01158832), and assay specification (≥97%) , the compound serves as an analytical reference standard for HPLC method development and for cross‑validating biological assay results where regioisomeric identity is critical.

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